[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL][2-(3-METHOXYPHENYL)-4-QUINOLYL]METHANONE
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Overview
Description
[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL][2-(3-METHOXYPHENYL)-4-QUINOLYL]METHANONE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains multiple functional groups, including difluoromethyl, methoxyphenyl, quinolinyl, and pyrazol-5-ol moieties, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL][2-(3-METHOXYPHENYL)-4-QUINOLYL]METHANONE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction using methoxybenzene and an appropriate acyl chloride.
Formation of the Pyrazole Ring: The pyrazole ring can be formed by the reaction of hydrazine with a 1,3-diketone.
Difluoromethylation: The difluoromethyl groups can be introduced via a radical difluoromethylation process using difluoromethyl radicals generated from difluoromethyl halides in the presence of a radical initiator.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL][2-(3-METHOXYPHENYL)-4-QUINOLYL]METHANONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxyphenyl and quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline and methoxyphenyl derivatives.
Scientific Research Applications
[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL][2-(3-METHOXYPHENYL)-4-QUINOLYL]METHANONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL][2-(3-METHOXYPHENYL)-4-QUINOLYL]METHANONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The difluoromethyl groups enhance its lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Similar Compounds
3,5-bis(trifluoromethyl)phenyl derivatives: These compounds share similar structural features but have different fluorine substitution patterns.
Methoxyquinoline derivatives: Compounds with similar quinoline and methoxyphenyl moieties.
Pyrazole derivatives: Compounds with similar pyrazole rings but different substituents.
Uniqueness
The unique combination of difluoromethyl, methoxyphenyl, quinolinyl, and pyrazol-5-ol moieties in [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL][2-(3-METHOXYPHENYL)-4-QUINOLYL]METHANONE distinguishes it from other similar compounds. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C22H17F4N3O3 |
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Molecular Weight |
447.4g/mol |
IUPAC Name |
[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-[2-(3-methoxyphenyl)quinolin-4-yl]methanone |
InChI |
InChI=1S/C22H17F4N3O3/c1-32-13-6-4-5-12(9-13)17-10-15(14-7-2-3-8-16(14)27-17)20(30)29-22(31,21(25)26)11-18(28-29)19(23)24/h2-10,19,21,31H,11H2,1H3 |
InChI Key |
APCPSMYQBTYKND-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4C(CC(=N4)C(F)F)(C(F)F)O |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4C(CC(=N4)C(F)F)(C(F)F)O |
Origin of Product |
United States |
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